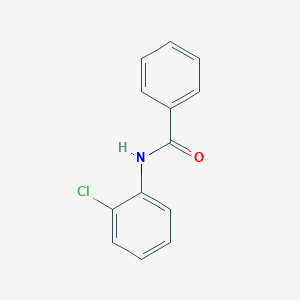
Bismuth;ytterbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth;ytterbium is a compound formed by the combination of bismuth and ytterbium in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bismuth, compd. with ytterbium (1:1) typically involves the direct combination of bismuth and ytterbium metals. The metals are heated together in a controlled environment to ensure the correct stoichiometric ratio is achieved. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together under vacuum or inert gas conditions to prevent contamination and oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth;ytterbium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of bismuth and ytterbium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include bismuth oxide, ytterbium oxide, and various substituted compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bismuth;ytterbium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth and ytterbium compounds.
Materials Science: The compound is studied for its potential use in advanced materials, including superconductors and magnetic materials.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the production of specialized alloys and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which bismuth, compd. with ytterbium (1:1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress in cells.
Metal Ion Interaction: The compound can interact with metal ions in biological systems, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bismuth and rare earth metal combinations, such as:
- Bismuth, compd. with lanthanum (1:1)
- Bismuth, compd. with cerium (1:1)
- Bismuth, compd. with neodymium (1:1)
Uniqueness
Bismuth;ytterbium is unique due to the specific properties imparted by the combination of bismuth and ytterbium. These properties include unique electronic, magnetic, and catalytic characteristics that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
12010-61-6 |
|---|---|
Molekularformel |
BiYb |
Molekulargewicht |
382.03 g/mol |
IUPAC-Name |
bismuth;ytterbium |
InChI |
InChI=1S/Bi.Yb |
InChI-Schlüssel |
LFTVQMXNFSJCFX-UHFFFAOYSA-N |
SMILES |
[Yb].[Bi] |
Kanonische SMILES |
[Yb].[Bi] |
Key on ui other cas no. |
12010-61-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















